molecular formula C14H15N3O2S2 B11273728 2-(2-acetamidothiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B11273728
M. Wt: 321.4 g/mol
InChI Key: TYKWOSJWUQIPGJ-UHFFFAOYSA-N
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Description

2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, a thiazole ring, and a phenyl group with a methylsulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-aminothiazole with acetic anhydride to form 2-acetamido-1,3-thiazole. This intermediate is then reacted with 3-(methylsulfanyl)benzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and the acetamido group play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-1,3-thiazol-4-yl)acetamide
  • 2-(2-Acetylamino-1,3-thiazol-4-yl)acetic acid
  • 2-(2-Amino-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide

Uniqueness

2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to the presence of both the acetamido and methylsulfanyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups allows for versatile chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C14H15N3O2S2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C14H15N3O2S2/c1-9(18)15-14-17-11(8-21-14)7-13(19)16-10-4-3-5-12(6-10)20-2/h3-6,8H,7H2,1-2H3,(H,16,19)(H,15,17,18)

InChI Key

TYKWOSJWUQIPGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)SC

Origin of Product

United States

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